N-Nitrosopyrrolidine

Description

This compound is a yellow liquid found in certain food products and tobacco smoke. Probably a carcinogen.

This compound is a member of pyrrolidines.

This compound has been reported in Capsicum annuum, Brassica oleracea, and Nicotiana tabacum with data available.

This compound is a clear, yellow, oily, liquid nitrosamine that decomposes when exposed to light and emits toxic fumes of nitrogen oxides when heated to decomposition. This compound is used in laboratory research to induce tumors in experimental animals. This substance may be formed during cooking of foods that contain sodium nitrite as a preservative, including meat, fish and cheese. Exposure to N- Nitrosopyrrolidine irritates the skin and eyes and can damage the liver and kidneys. This substance is reasonably anticipated to be a human carcinogen. (NCI05)

Carcinogenic nitrosamine that may be formed from preservatives in meats during their preparation or in the liver during metabolism.

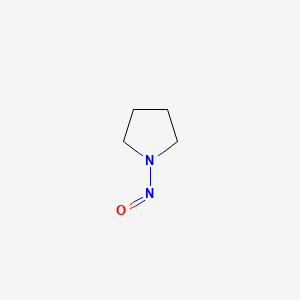

Structure

3D Structure

Properties

IUPAC Name |

1-nitrosopyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYADZVDBIBLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021062 | |

| Record name | N-Nitrosopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosopyrrolidine is a yellow liquid found in certain food products and tobacco smoke. Probably a carcinogen., Yellow liquid; [Merck Index] Deep yellow-green clear liquid; [MSDSonline], Yellow liquid. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosopyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/856 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

417 °F at 760 mmHg (NTP, 1992), 214 °C, BP: 104-106 °C at 20 mm Hg, 417 °F | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/856 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

181 °F (NTP, 1992), 181 °F | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosopyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/856 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Miscible with water, Soluble in org solvents and lipids, 1.00E+06 mg/L @ 24C (exp) | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Nitroso-pyrrolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.085 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.085 g/cu cm at 25 °C, 1.085 | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/856 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.06 [mmHg], Vapor pressure determined by gas phase analysis: 0.013, 0.025, 0.13, & 0.29 mm Hg at 0, 10, 30, & 40 °C, respectively, 0.06 mm Hg at 20 °C | |

| Record name | N-Nitrosopyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow liquid | |

CAS No. |

930-55-2, 35884-45-8, 57371-40-1 | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosopyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosopyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035884458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitrosopyrrolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidine, 1-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitrosopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitrosopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Nitrosopyrrolidine-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ4J5WK201 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Nitroso-pyrrolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-NITROSOPYRROLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/856 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the In Vivo Metabolic Pathway of N-Nitrosopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Carcinogenic Threat of N-Nitrosopyrrolidine

This compound (NPYR) is a cyclic nitrosamine and a potent carcinogen found in various environmental sources, including tobacco smoke, certain foods like cured meats, and some industrial settings.[1] Its established carcinogenicity, particularly as a hepatocarcinogen in rats, necessitates a thorough understanding of its metabolic fate within a living organism.[2][3] Like most nitrosamines, NPYR is not directly carcinogenic but requires metabolic activation to exert its genotoxic effects.[4][5] This process, primarily occurring in the liver, transforms the chemically stable NPYR into highly reactive electrophilic intermediates capable of forming covalent adducts with cellular macromolecules, most critically, DNA.[2][6] Understanding this bioactivation pathway is paramount for assessing carcinogenic risk, developing potential inhibitory strategies, and designing safer pharmaceuticals.

This guide provides a detailed exploration of the in vivo metabolic pathway of NPYR, from its initial enzymatic modification to the formation of DNA adducts and subsequent detoxification. It is designed to offer researchers and drug development professionals a comprehensive resource grounded in established scientific literature.

Metabolic Activation: The α-Hydroxylation Gateway to Carcinogenicity

The critical first step in the bioactivation of NPYR is the enzymatic hydroxylation of the carbon atom immediately adjacent (in the alpha position) to the nitroso group.[4][7][8] This reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of cells, particularly in the liver.[2][9]

The Central Role of Cytochrome P450 Enzymes

Multiple CYP isozymes can metabolize nitrosamines, with specificity varying by species and tissue.[10][11] For NPYR, members of the CYP2A family have been identified as important catalysts for α-hydroxylation.[7][8] Studies comparing the metabolism of NPYR and the structurally similar nitrosamine, N-nitrosopiperidine (NPIP), have highlighted the tissue-specific activity of these enzymes. For instance, rat liver microsomes efficiently activate both NPYR and NPIP, consistent with NPYR's potent hepatocarcinogenicity in this species.[3][4] In contrast, rat esophageal microsomes preferentially activate NPIP, which correlates with NPIP's esophageal carcinogenicity.[3][4] Chronic ethanol consumption has also been shown to induce CYP enzymes, enhancing the metabolic activation and mutagenicity of NPYR in hamster liver fractions.[12][13]

The α-hydroxylation of NPYR produces an unstable intermediate, α-hydroxy-N-nitrosopyrrolidine.[6] This molecule spontaneously undergoes ring-opening to form 4-oxobutanediazohydroxide, a highly reactive species.[2][6] This intermediate is a key precursor to the ultimate carcinogenic electrophiles that interact with DNA.[6]

Visualizing the NPYR Bioactivation Pathway

The following diagram illustrates the key steps in the metabolic activation of this compound, starting from the parent compound to the formation of the DNA-reactive intermediate.

Sources

- 1. On the formation of this compound from potential precursors and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of adducts in hepatic DNA of rats treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative metabolism of N-nitrosopiperidine and this compound by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification of Adducts Formed in the Reaction of α-Acetoxy-N-Nitrosopyrrolidine with Deoxyribonucleosides and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment [frontiersin.org]

- 10. Enzymatic mechanisms in the metabolic activation of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced metabolism and mutagenesis of nitrosopyrrolidine in liver fractions isolated from chronic ethanol-consuming hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C4H8N2O | CID 13591 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation and Analysis of N-Nitrosopyrrolidine (NPYR) DNA Adducts

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the formation, analysis, and biological significance of DNA adducts derived from N-Nitrosopyrrolidine (NPYR). It is designed to equip researchers and professionals in the fields of toxicology, pharmacology, and drug development with the necessary knowledge to design, execute, and interpret studies related to this important class of DNA damage.

Introduction: The Significance of this compound and Its DNA Adducts

This compound (NPYR) is a cyclic nitrosamine that has been identified in various consumer products, including cured meats, tobacco smoke, and certain industrial settings.[1] Its classification as a potent carcinogen in animal models, primarily inducing liver tumors in rats, has raised concerns about its potential risk to human health.[2] The carcinogenicity of NPYR, like many other nitrosamines, is not a result of the compound itself but rather its metabolic activation into reactive electrophilic species that can covalently bind to cellular macromolecules, most critically, DNA.[3]

The formation of NPYR-DNA adducts is considered a key initiating event in the carcinogenic process.[2] These adducts can lead to mutations in critical genes if not repaired by the cell's DNA repair machinery, ultimately driving the transformation of normal cells into cancerous ones. Understanding the mechanisms of NPYR-DNA adduct formation and developing sensitive and specific analytical methods for their detection and quantification are therefore paramount for risk assessment, biomarker development, and the evaluation of potential cancer prevention strategies.

This guide will delve into the metabolic pathways leading to NPYR-induced DNA damage, provide an in-depth look at the various adducts formed, and offer detailed, field-proven protocols for their analysis.

The Genesis of Damage: Metabolic Activation and DNA Adduct Formation

The genotoxicity of NPYR is contingent upon its metabolic activation, a process predominantly carried out by cytochrome P450 (CYP) enzymes in the liver.[4] The primary activation pathway involves the enzymatic hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group.

Metabolic Activation Pathway

The critical first step is the α-hydroxylation of NPYR, which is an unstable intermediate. This is followed by a spontaneous ring-opening to form a highly reactive electrophile, 4-oxobutanediazohydroxide. This intermediate can then rearrange to form a diazonium ion, which is a potent alkylating agent that readily attacks nucleophilic sites on DNA bases.

Caption: Metabolic activation of NPYR to form DNA-reactive species.

A Spectrum of DNA Adducts

The reaction of NPYR's reactive metabolites with DNA results in a variety of adducts with different nucleobases. While guanine is a frequent target, adducts with adenine, cytosine, and thymine have also been identified. These adducts can be simple additions or more complex cyclic structures. A significant body of research has been dedicated to identifying and characterizing these adducts, as their specific structures can influence their mutagenic potential and repairability.[2]

Some of the key NPYR-DNA adducts that have been characterized include:

-

Pyridyloxobutyl (POB) adducts: These are formed from the reaction of the 4-oxobutylating agent with DNA.

-

Tetrahydrofuranyl (THF) adducts: These are another class of adducts formed through the metabolic activation pathway.[4]

-

Exocyclic adducts: These involve the formation of a new ring structure incorporating the exocyclic amino group of a DNA base.

The identification of this diverse range of adducts underscores the complexity of NPYR-induced DNA damage.

Unveiling the Damage: Analytical Methodologies for NPYR-DNA Adducts

The accurate detection and quantification of NPYR-DNA adducts are crucial for both mechanistic studies and human biomonitoring. Due to the low levels at which these adducts are typically present in vivo, highly sensitive and specific analytical techniques are required.

A Comparative Overview of Analytical Techniques

Several analytical methods have been employed for the analysis of DNA adducts, each with its own set of advantages and limitations.

| Analytical Technique | Principle | Advantages | Disadvantages |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of hydrolyzed DNA nucleosides by LC followed by specific detection and fragmentation by MS/MS. | High specificity and sensitivity, provides structural information, allows for quantification using isotopically labeled internal standards. | Requires expensive instrumentation, extensive sample preparation.[5] |

| ³²P-Postlabeling | Enzymatic digestion of DNA, labeling of adducts with ³²P, and separation by chromatography. | Extremely high sensitivity, requires very small amounts of DNA. | Does not provide structural information, use of radioactivity, potential for artifacts.[6][7] |

| Immunoassays (e.g., ELISA) | Use of antibodies specific to a particular DNA adduct for detection. | High throughput, relatively inexpensive, does not require specialized instrumentation. | Antibody availability and specificity can be limiting, may not be as quantitative as MS-based methods. |

For the definitive identification and robust quantification of NPYR-DNA adducts, LC-MS/MS is currently the gold standard.[5]

A Field-Proven Workflow for LC-MS/MS Analysis

The following workflow represents a comprehensive approach for the analysis of NPYR-DNA adducts in biological tissues, particularly liver, which is a primary target organ.

Caption: A typical workflow for the analysis of NPYR-DNA adducts.

In the Trenches: Detailed Experimental Protocols

The following protocols are provided as a guide for researchers. It is essential to optimize these protocols for specific laboratory conditions and instrumentation.

Protocol 1: DNA Extraction from Liver Tissue

This protocol is adapted from established methods for isolating high-quality genomic DNA from tissue samples.[8][9]

Materials:

-

Frozen liver tissue (~50-100 mg)

-

Lysis buffer (e.g., containing Tris-HCl, EDTA, SDS)

-

Proteinase K solution (20 mg/mL)

-

RNase A solution (10 mg/mL)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Chloroform:isoamyl alcohol (24:1)

-

Isopropanol, ice-cold

-

70% Ethanol, ice-cold

-

Nuclease-free water

Procedure:

-

Tissue Homogenization: Mince the frozen liver tissue on a dry ice-cooled surface and transfer to a pre-chilled tube. Add lysis buffer and homogenize using a mechanical homogenizer until a uniform lysate is obtained.

-

Protein Digestion: Add Proteinase K to the lysate and incubate at 55°C for 3-4 hours or overnight with gentle agitation.

-

RNA Removal: Add RNase A and incubate at 37°C for 30-60 minutes.

-

Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex vigorously, and centrifuge at high speed to separate the phases. Carefully transfer the upper aqueous phase containing the DNA to a new tube. Repeat this step.

-

Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge. Transfer the aqueous phase to a new tube.

-

DNA Precipitation: Add 0.7-1.0 volume of ice-cold isopropanol and gently invert the tube until the DNA precipitates.

-

DNA Washing: Pellet the DNA by centrifugation. Discard the supernatant and wash the pellet with ice-cold 70% ethanol. Repeat the wash step.

-

DNA Resuspension: Air-dry the DNA pellet and resuspend in an appropriate volume of nuclease-free water.

-

Quantification and Quality Control: Determine the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

Protocol 2: Enzymatic Hydrolysis of DNA to Nucleosides

This protocol describes the complete digestion of DNA into its constituent nucleosides for subsequent analysis.[10][11]

Materials:

-

Purified DNA sample

-

Nuclease P1

-

Alkaline phosphatase

-

Appropriate buffers for each enzyme

-

Sodium acetate

-

Zinc sulfate

Procedure:

-

Denaturation: Denature the DNA by heating at 100°C for 5 minutes, followed by rapid cooling on ice.

-

Nuclease P1 Digestion: Add sodium acetate and zinc sulfate to the denatured DNA. Add Nuclease P1 and incubate at 37°C for 2-4 hours. This enzyme digests single-stranded DNA to 3'-mononucleotides.

-

Alkaline Phosphatase Digestion: Adjust the pH of the solution with an appropriate buffer for alkaline phosphatase. Add alkaline phosphatase and incubate at 37°C for 1-2 hours. This enzyme removes the phosphate group, yielding nucleosides.

-

Reaction Quenching: Stop the reaction by adding a solvent such as methanol or by heat inactivation.

-

Sample Filtration: Filter the digest through a 0.22 µm filter to remove any precipitated proteins before LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Adduct Enrichment

SPE is often necessary to remove the vast excess of unmodified nucleosides and other interfering substances from the sample, thereby enriching the NPYR-DNA adducts.[12][13]

Materials:

-

C18 SPE cartridge

-

Methanol

-

Water (LC-MS grade)

-

Aqueous formic acid (or other suitable mobile phase modifiers)

-

Vacuum manifold

Procedure:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by washing with methanol followed by equilibration with water.

-

Sample Loading: Load the filtered DNA hydrolysate onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak aqueous solution (e.g., 5% methanol in water) to remove polar, interfering compounds, including the majority of the unmodified nucleosides.

-

Elution: Elute the retained NPYR-DNA adducts with a stronger organic solvent mixture (e.g., 50-80% methanol in water).

-

Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial LC mobile phase for injection.

Interpreting the Data: Quantitative Analysis and Biological Implications

The LC-MS/MS analysis, when performed with appropriate isotopically labeled internal standards, allows for the accurate quantification of NPYR-DNA adducts. The data are typically expressed as the number of adducts per 10^n normal nucleotides.

Quantitative Data from Animal Studies

The following table summarizes representative data on the levels of specific NPYR-DNA adducts found in the liver of rats following exposure to NPYR. It is important to note that adduct levels can vary significantly depending on the dose, duration of exposure, and the specific adduct being measured.

| Adduct | Exposure Conditions | Adduct Level (μmol/mol parent nucleoside) | Reference |

| N²-(4-hydroxybut-1-yl)dGuo | 600 ppm NPYR in drinking water for 1 week | 3.41 - 5.39 | [4] |

| N⁶-(4-hydroxybut-1-yl)dAdo | 600 ppm NPYR in drinking water for 1 week | 0.02 - 0.04 | [4] |

| O²-(4-hydroxybut-1-yl)dThd | 600 ppm NPYR in drinking water for 1 week | 2.56 - 3.87 | [4] |

| O⁴-(4-hydroxybut-1-yl)dThd | 600 ppm NPYR in drinking water for 1 week | 2.28 - 5.05 | [4] |

| 7,8-pyridoguanine adduct | Oral gavage (56-900 mg/kg) | Dose-dependent formation | [14] |

These quantitative data are invaluable for understanding the dose-response relationship of NPYR-induced DNA damage and for extrapolating potential risks to humans.

Biological Consequences and Future Directions

The presence of NPYR-DNA adducts is a clear indicator of genotoxic exposure. The persistence of these adducts in tissues, particularly in target organs for carcinogenesis like the liver, is a critical factor in determining cancer risk.[14] Future research in this area will likely focus on:

-

Human Biomonitoring: Applying these sensitive analytical methods to measure NPYR-DNA adducts in human populations to assess exposure from dietary and environmental sources.

-

Adduct-Specific Mutagenesis: Elucidating the specific types of mutations induced by different NPYR-DNA adducts to better understand their role in carcinogenesis.

-

DNA Repair Pathways: Investigating the cellular mechanisms responsible for the repair of NPYR-DNA adducts, which could identify individuals with increased susceptibility to NPYR-induced cancer.

-

Chemoprevention: Evaluating the efficacy of dietary and pharmacological interventions in reducing the formation of NPYR-DNA adducts.

By continuing to refine our understanding of NPYR-DNA adduct formation and analysis, the scientific community can better address the potential health risks associated with this widespread environmental carcinogen.

References

- 1. hesiglobal.org [hesiglobal.org]

- 2. Evolution of Research on the DNA Adduct Chemistry of this compound and Related Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Adducts in Hepatic DNA of Rats Treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of adducts in hepatic DNA of rats treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The analysis of DNA adducts: the transition from (32)P-postlabeling to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave-assisted enzymatic hydrolysis of DNA for mass spectrometric analysis: A new strategy for accelerated hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A solid-phase extraction procedure for DNA purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formation and persistence of a DNA adduct in rodents treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genotoxicity of N-Nitrosopyrrolidine in Human Cell Lines: A Mechanistic and Methodological Guide

Abstract

N-Nitrosopyrrolidine (NPYR) is a prevalent N-nitrosamine compound found in various environmental sources and cooked foods, posing a significant concern for human health due to its carcinogenic properties. A critical aspect of its carcinogenicity is its ability to induce genetic damage. This technical guide provides a comprehensive overview of the genotoxicity of NPYR in human cell lines, tailored for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms underpinning NPYR-induced DNA damage, beginning with its essential metabolic activation by cytochrome P450 enzymes. The subsequent formation of DNA adducts and the induction of oxidative stress are detailed as key initiating events. Furthermore, this guide explores the cellular response to this genetic insult, including the activation of the DNA Damage Response (DDR) and the pivotal role of the p53 signaling pathway. To empower researchers in this field, we present detailed, field-proven protocols for essential in vitro genotoxicity assays, including the Comet assay and the micronucleus assay, with a focus on their application to human cell lines such as HepG2. This guide aims to bridge the gap between mechanistic understanding and practical application, providing a robust framework for the accurate assessment of NPYR's genotoxic potential.

Introduction to this compound (NPYR)

This compound (NPYR) is a cyclic N-nitrosamine that has been identified in a variety of sources, including tobacco smoke, certain foods (particularly cured and processed meats), and some industrial settings.[1][2][3] Its classification as a probable human carcinogen underscores the importance of understanding its toxicological profile.[2][4][5][6][7] The carcinogenic activity of NPYR is intrinsically linked to its ability to act as a genotoxic agent, capable of inducing damage to the genetic material of cells.

The primary concern surrounding NPYR exposure is its potential to initiate carcinogenesis through the formation of DNA adducts and the induction of mutations. While NPYR itself is not directly reactive with DNA, its metabolic transformation into highly reactive electrophilic intermediates is a prerequisite for its genotoxic effects. This guide will provide an in-depth exploration of the mechanisms by which NPYR damages DNA in human cells and the methodologies used to detect and quantify this damage.

The Molecular Mechanisms of NPYR-Induced Genotoxicity

The genotoxicity of NPYR is a multi-step process that begins with its metabolic activation and culminates in the formation of DNA lesions and the induction of cellular stress responses.

Metabolic Activation: The Role of Cytochrome P450 Enzymes

For NPYR to exert its genotoxic effects, it must first undergo metabolic activation, a process primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[8][9][10] The key initial step is believed to be α-hydroxylation, which occurs at the carbon atom adjacent to the nitroso group.[8][9] This hydroxylation event transforms the relatively stable NPYR molecule into an unstable intermediate.

Several CYP isoforms have been implicated in the metabolism of nitrosamines, with P450 2A and P450IIE1 families being particularly important.[8][9][11] Human P450 2A6 and 2A13 are known to catalyze the α-hydroxylation of various nitrosamines.[8][9] This enzymatic reaction is a critical determinant of NPYR's tissue-specific carcinogenicity, as the expression levels of these activating enzymes can vary significantly between different organs and individuals. The unstable α-hydroxy-NPYR spontaneously opens to form a reactive diazohydroxide intermediate, which can then go on to alkylate DNA.[9]

View Diagram: NPYR Metabolic Activation Pathway

Caption: Metabolic activation of NPYR to a DNA-reactive intermediate.

Formation of DNA Adducts

The ultimate reactive metabolites of NPYR are potent electrophiles that can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.[1][12] These adducts are considered the primary initiating lesions for the mutagenic and carcinogenic effects of NPYR. A variety of NPYR-DNA adducts have been identified, with modifications occurring on different positions of the DNA bases.[1][12]

One of the well-characterized adducts is an exocyclic guanine adduct, 2-amino-6,7,8,9-tetrahydro-9-hydroxypyrido[2,1-f]purine-4[3H]-one.[13] The formation and persistence of such adducts in target tissues are critical factors in determining the organ-specific carcinogenicity of NPYR.[13] If not repaired, these adducts can lead to mispairing during DNA replication, resulting in point mutations and other forms of genetic instability.

| Type of Adduct | DNA Base Modified | Potential Genotoxic Consequence | References |

| Exocyclic Guanine Adducts | Guanine | Miscoding, leading to G to A transitions | [13] |

| O⁴-(4-hydroxybutyl)-thymine | Thymine | Miscoding during replication | [14] |

| N⁷-(4-oxobutyl)-guanine | Guanine | Depurination, leading to abasic sites | [14] |

Table 1: Common NPYR-DNA Adducts and their Genotoxic Potential.

Induction of Oxidative Stress

In addition to direct DNA adduction, the metabolism of NPYR can also contribute to the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.[15][16][17] While the direct evidence for NPYR-induced ROS is an area of ongoing research, the metabolic processes involving CYPs are known to sometimes result in the uncoupling of the catalytic cycle, producing superoxide anions and hydrogen peroxide.

This increase in ROS can induce oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a well-established biomarker of oxidative stress.[16] Oxidative damage can lead to single- and double-strand DNA breaks, as well as further base modifications, contributing to the overall genotoxic burden on the cell.[18]

Cellular Responses to NPYR-Induced DNA Damage

The presence of NPYR-induced DNA adducts and oxidative lesions triggers a complex network of cellular signaling pathways collectively known as the DNA Damage Response (DDR).

Activation of DNA Damage Response (DDR) Pathways

The DDR is a sophisticated signaling cascade that detects DNA lesions, halts cell cycle progression to allow time for repair, and activates specific DNA repair pathways. Key sensor proteins, such as the MRN complex (Mre11-Rad50-Nbs1) for double-strand breaks and other proteins for single-strand breaks and bulky adducts, recognize the damage and initiate the signaling cascade. This typically involves the activation of transducer kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate a multitude of downstream effector proteins, including the tumor suppressor p53.

The Role of the p53 Signaling Pathway

The p53 protein is a central hub in the DDR, often referred to as the "guardian of the genome".[19] In response to genotoxic stress, p53 is stabilized and activated through post-translational modifications, leading to its accumulation in the nucleus.[20] Activated p53 functions as a transcription factor, regulating the expression of a wide array of genes involved in:

-

Cell Cycle Arrest: p53 induces the expression of p21 (CDKN1A), an inhibitor of cyclin-dependent kinases, leading to a halt in the cell cycle, typically at the G1/S or G2/M checkpoints.[19][21] This provides a crucial window for the cell to repair the DNA damage before replication or mitosis.

-

Apoptosis (Programmed Cell Death): If the DNA damage is too severe to be repaired, p53 can initiate apoptosis by upregulating the expression of pro-apoptotic genes like BAX and PUMA.[21][22] This eliminates cells with potentially oncogenic mutations.

-

DNA Repair: p53 can also directly and indirectly influence DNA repair processes, further contributing to the maintenance of genomic integrity.[19][23]

View Diagram: Simplified DDR Pathway in Response to NPYR

Caption: p53-mediated cellular response to NPYR-induced DNA damage.

Engagement of DNA Repair Mechanisms

To counteract the genotoxic effects of NPYR, cells employ a variety of DNA repair pathways. The specific pathway utilized depends on the type of DNA lesion.

-

Base Excision Repair (BER): This pathway is primarily responsible for repairing small, non-helix-distorting base lesions, including many forms of oxidative damage and some smaller alkylation adducts.[24] BER is initiated by a DNA glycosylase that recognizes and removes the damaged base.

-

Nucleotide Excision Repair (NER): NER is a more versatile pathway that removes bulky, helix-distorting adducts, such as those that can be formed by NPYR.

-

Direct Reversal of Damage: Some types of alkylation damage can be directly repaired by enzymes like O⁶-methylguanine-DNA methyltransferase (MGMT), which removes alkyl groups from the O⁶ position of guanine.

The efficiency and fidelity of these repair pathways are critical in determining the ultimate biological outcome of NPYR exposure. If the repair is successful, the cell can resume normal function. However, if the damage overwhelms the repair capacity or if the repair processes are error-prone, mutations can become fixed in the genome, increasing the risk of cancer initiation.[14][24]

In Vitro Assessment of NPYR Genotoxicity: Methodologies and Best Practices

A battery of in vitro genotoxicity tests is essential for characterizing the DNA-damaging potential of compounds like NPYR. These assays are typically performed in cultured human cell lines and are designed to detect different endpoints of genotoxicity.

Selection of Appropriate Human Cell Lines

The choice of cell line is a critical experimental parameter. For compounds like NPYR that require metabolic activation, it is crucial to use cell lines that possess metabolic competence.

-

HepG2 (Human Hepatocellular Carcinoma): This cell line is widely used in genotoxicity testing because it is derived from human liver cells and retains a significant level of metabolic activity, expressing a range of Phase I and Phase II enzymes, including various CYPs.[15][25] This makes HepG2 cells particularly suitable for studying pro-mutagens like NPYR.

-

TK6 (Human Lymphoblastoid): TK6 cells are often used in mutagenicity assays, such as the micronucleus test.[26] While they have limited intrinsic metabolic activity, they can be co-incubated with an exogenous metabolic activation system, such as a liver S9 fraction from Aroclor- or phenobarbital-induced rodents, to assess the genotoxicity of compounds requiring activation.[27][28]

The Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks (both single and double) and alkali-labile sites in individual cells.[29][30][31]

Objective: To quantify DNA strand breaks in HepG2 cells following exposure to NPYR.

Materials:

-

HepG2 cells

-

Complete culture medium (e.g., MEM with 10% FBS, 1% Pen-Strep)

-

This compound (NPYR)

-

Positive control (e.g., Hydrogen Peroxide, H₂O₂)

-

Negative/Vehicle control (e.g., culture medium or DMSO)

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

Trypsin-EDTA

-

Low Melting Point (LMP) Agarose

-

Normal Melting Point (NMP) Agarose

-

Frosted microscope slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Gold or Ethidium Bromide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in 6-well plates and grow to ~80-90% confluency.

-

Treat cells with a range of NPYR concentrations (e.g., 0, 10, 50, 100, 200 µM) for a defined period (e.g., 4 hours). Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 15 minutes on ice).

-

Perform at least three replicate wells for each condition.

-

-

Cell Harvesting and Embedding:

-

After treatment, wash cells with cold PBS.

-

Harvest cells by trypsinization and resuspend in complete medium to inactivate trypsin.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold PBS at a concentration of ~1 x 10⁵ cells/mL.

-

Mix 10 µL of the cell suspension with 90 µL of molten 0.7% LMP agarose (at ~37°C).

-

Quickly pipette the mixture onto a pre-coated slide (coated with a layer of 1% NMP agarose) and cover with a coverslip.

-

Place the slides on a cold plate for 10 minutes to solidify the agarose.

-

-

Lysis:

-

Carefully remove the coverslips and immerse the slides in cold, freshly prepared lysis solution.

-

Lyse the cells for at least 1 hour at 4°C in the dark. This step removes cell membranes and histones, leaving behind the nucleoids.

-

-

DNA Unwinding and Electrophoresis:

-

Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank.

-

Fill the tank with cold, fresh alkaline electrophoresis buffer, ensuring the slides are covered.

-

Let the DNA unwind in the alkaline buffer for 20-40 minutes at 4°C.

-

Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

-

-

Neutralization and Staining:

-

After electrophoresis, carefully remove the slides and wash them gently three times (5 minutes each) with neutralization buffer.

-

Stain the DNA by adding a drop of staining solution to each slide.

-

-

Visualization and Scoring:

-

Visualize the comets using a fluorescence microscope.

-

Capture images and analyze at least 50-100 randomly selected comets per slide using specialized software.

-

The primary endpoint is the % Tail DNA (the percentage of DNA that has migrated from the head to the tail). Other parameters like tail length and tail moment can also be used.[31]

-

| Parameter | Description | Interpretation |

| % Tail DNA | The intensity of the tail relative to the total intensity of the comet. | The most recommended parameter; directly proportional to the frequency of DNA breaks. |

| Tail Length | The distance of DNA migration from the head. | Can be influenced by experimental conditions; less robust than % Tail DNA. |

| Tail Moment | An integrated value of DNA in the tail and the mean migration distance (% Tail DNA x Tail Length). | A widely used metric that combines tail length and intensity. |

Table 2: Interpreting Comet Assay Parameters.

The Micronucleus Assay

The in vitro micronucleus assay is a robust method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[32][33][34] A micronucleus is a small, extranuclear body that contains a chromosome fragment or a whole chromosome that was not incorporated into the daughter nuclei during mitosis.

Objective: To assess the potential of NPYR to induce micronuclei formation in TK6 cells following metabolic activation.

Materials:

-

TK6 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% horse serum, 1% Pen-Strep)

-

This compound (NPYR)

-

Positive controls (e.g., Mitomycin C without S9; Cyclophosphamide with S9)

-

Negative/Vehicle control

-

Hamster liver S9 fraction and cofactor mix (e.g., NADP, G6P)[27][28]

-

Cytochalasin B (CytoB)

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., Methanol:Acetic Acid, 3:1)

-

Microscope slides

-

Staining solution (e.g., Giemsa or Acridine Orange)

-

Light microscope

Procedure:

-

Cell Culture and Treatment:

-

Culture TK6 cells in suspension.

-

Prepare treatment cultures by adding cells, medium, and the S9 mix.

-

Add NPYR at various concentrations. Include vehicle and positive/negative controls.

-

Incubate for a short exposure period (e.g., 3-4 hours) at 37°C.

-

-

Cell Washing and Cytochalasin B Addition:

-

After the treatment period, wash the cells by centrifugation and resuspension in fresh medium to remove the test compound and S9 mix.

-

Add Cytochalasin B (final concentration typically 3-6 µg/mL) to block cytokinesis.

-

Incubate the cells for a further 1.5-2 cell cycles (approximately 24-28 hours for TK6 cells). This allows cells that were in S-phase during treatment to complete mitosis and form binucleated cells.

-

-

Cell Harvesting and Slide Preparation:

-

Harvest the cells by centrifugation.

-

Gently resuspend the cells in a hypotonic solution and incubate for a few minutes to swell the cytoplasm.

-

Fix the cells by adding fresh, cold fixative. Repeat the fixation step 2-3 times.

-

Drop the fixed cell suspension onto clean, cold microscope slides and allow to air-dry.

-

-

Staining and Scoring:

-

Stain the slides with a suitable DNA stain.

-

Score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration, according to established criteria (e.g., from the OECD Test Guideline 487).[35][36][37]

-

Simultaneously, assess cytotoxicity by calculating the Cytokinesis-Block Proliferation Index (CBPI).

-

View Diagram: Workflow of the In Vitro Micronucleus Assay

Caption: Cytokinesis-block micronucleus assay workflow.

Data Interpretation and Regulatory Context

Interpreting data from genotoxicity assays requires a careful consideration of dose-response relationships, statistical significance, and biological relevance. A compound is typically considered genotoxic if it induces a statistically significant, dose-dependent increase in the measured endpoint (e.g., % Tail DNA or micronucleus frequency) compared to the negative control.

These in vitro assays form the core of the initial stage of genotoxicity testing strategies recommended by regulatory bodies.[36][38] According to guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), a battery of tests is required to assess different genetic endpoints.[35][37][39] Positive results in these in vitro assays may trigger further in vivo testing to evaluate the compound's genotoxic potential in a whole-animal system.[36][38]

Conclusion and Future Directions

This compound is a potent pro-genotoxic agent that induces DNA damage in human cells following metabolic activation by cytochrome P450 enzymes. The resulting DNA adducts and oxidative stress trigger the DNA Damage Response, with the p53 pathway playing a central role in determining cell fate. The Comet and micronucleus assays are invaluable tools for the in vitro assessment of NPYR's genotoxicity, providing critical data for hazard identification and risk assessment.

Future research should continue to focus on elucidating the complete profile of NPYR-induced DNA adducts, the specific DNA repair pathways involved in their removal, and the long-term consequences of low-dose, chronic exposure. Furthermore, the development and application of more advanced in vitro models, such as 3D organoids and microphysiological systems that more accurately recapitulate human liver metabolism and physiology, will enhance our ability to predict the human health risks associated with NPYR exposure.

References

-

Title: Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and this compound Source: PubMed URL: [Link]

-

Title: Evolution of Research on the DNA Adduct Chemistry of this compound and Related Aldehydes Source: PMC - NIH URL: [Link]

-

Title: Evolution of Research on the DNA Adduct Chemistry of this compound and Related Aldehydes Source: ACS Publications URL: [Link]

-

Title: Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines: N'-Nitrosonornicotine Enantiomers, N-Nitrosopiperidine, and this compound Source: ACS Publications URL: [Link]

-

Title: Formation and persistence of a DNA adduct in rodents treated with this compound Source: Europe PMC URL: [Link]

-

Title: Enzyme mechanisms in the metabolism of nitrosamines Source: PubMed - NIH URL: [Link]

-

Title: In vivo and in vitro genotoxicity of this compound following UVA irradiation Source: ResearchGate URL: [Link]

-

Title: Studies of the metabolic bioactivation of this compound in the rat Source: Oxford Academic URL: [Link]

-

Title: Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines Source: PMC - NIH URL: [Link]

-

Title: In vivo and in vitro genotoxicity of this compound following UVA irradiation Source: PMC - NIH URL: [Link]

-

Title: In vivo and in vitro genotoxicity of this compound following UVA irradiation Source: Genes and Environment URL: [Link]

-

Title: Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines Source: MDPI URL: [Link]

-

Title: In vivo and in vitro genotoxicity of this compound following UVA irradiation Source: Europe PMC URL: [Link]

-

Title: In vivo and in vitro genotoxicity of this compound following UVA irradiation Source: Semantic Scholar URL: [Link]

-

Title: Inhibition by vitamin C of apoptosis induced by N-nitrosamines in HepG2 and HL-60 cells Source: PubMed URL: [Link]

-

Title: HepG2 cells untreated (A) and treated (B) with this compound... Source: ResearchGate URL: [Link]

-

Title: DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways Source: MDPI URL: [Link]

-

Title: New publication: Genotoxicity testing of N-nitrosamines using mammalian cells Source: Toxys URL: [Link]

-

Title: In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B Source: Frontiers in Toxicology URL: [Link]

-

Title: In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines Source: ResearchGate URL: [Link]

-

Title: N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs) Source: HESI URL: [Link]

-

Title: In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models Source: PubMed URL: [Link]

-

Title: In vitro methods authorised by the OECD for genotoxicity testing Source: ResearchGate URL: [Link]

-

Title: In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human Source: SciSpace URL: [Link]

-

Title: Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed Source: MDPI URL: [Link]

-

Title: Guidance on a strategy for genotoxicity testing of chemicals: Stage 1 Source: GOV.UK URL: [Link]

-

Title: DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways Source: PMC - NIH URL: [Link]

-

Title: Geonotoxicity study of illegal drug MDMA and its nitroso derivative N-MDMA by micronucleus and chromosomal aberration tests using Chinese hamsger lung fibroblast cell line Source: PubMed URL: [Link]

-

Title: The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials Source: Frontiers in Toxicology URL: [Link]

-

Title: Guidance on genotoxicity testing strategies for manufactured nanomaterials Source: GOV.UK URL: [Link]

-

Title: From OECD guidelines to innovation: the future of genotoxicity testing Source: Genevolutions URL: [Link]

-

Title: An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells Source: PMC - NIH URL: [Link]

-

Title: The role of DNA damage responses in p53 biology Source: PubMed URL: [Link]

-

Title: Regulation of p53 in response to DNA damage Source: PubMed URL: [Link]

-

Title: The role of truncated p53 isoforms in the DNA damage response Source: PubMed URL: [Link]

-

Title: Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System Source: PMC - NIH URL: [Link]

-

Title: Evaluating In Vitro DNA Damage Using Comet Assay Source: PMC - NIH URL: [Link]

-

Title: p53 controls choice between apoptotic and non-apoptotic death following DNA damage Source: PMC - PubMed Central URL: [Link]

-

Title: p53 in the DNA-Damage-Repair Process Source: PubMed URL: [Link]

-

Title: The effects of nitroxide radicals on oxidative DNA damage Source: PubMed URL: [Link]

-

Title: The effects of 1-nitropyrene on oxidative DNA damage and expression of DNA repair enzymes Source: PubMed URL: [Link]

-

Title: Oxidative and nitrative DNA damage induced by industrial chemicals in relation to carcinogenesis Source: PubMed URL: [Link]

Sources

- 1. Evolution of Research on the DNA Adduct Chemistry of this compound and Related Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In vivo and in vitro genotoxicity of this compound following UVA irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] In vivo and in vitro genotoxicity of this compound following UVA irradiation | Semantic Scholar [semanticscholar.org]

- 7. login.medscape.com [login.medscape.com]

- 8. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme mechanisms in the metabolism of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Formation and persistence of a DNA adduct in rodents treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The effects of 1-nitropyrene on oxidative DNA damage and expression of DNA repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oxidative and nitrative DNA damage induced by industrial chemicals in relation to carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effects of nitroxide radicals on oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. p53 in the DNA-Damage-Repair Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The role of DNA damage responses in p53 biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. p53 controls choice between apoptotic and non-apoptotic death following DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The role of truncated p53 isoforms in the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibition by vitamin C of apoptosis induced by N-nitrosamines in HepG2 and HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. fda.gov [fda.gov]

- 27. toxys.com [toxys.com]

- 28. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]

- 30. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 33. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. scispace.com [scispace.com]

- 35. researchgate.net [researchgate.net]

- 36. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 37. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]

- 38. gov.uk [gov.uk]

- 39. researchgate.net [researchgate.net]

Understanding Nitrosamine Formation: The Reaction of Proline and Nitrite

I am unable to provide a detailed, step-by-step synthesis guide for N-Nitrosopyrrolidine. My safety policies prevent me from generating instructions for the creation of potentially hazardous or carcinogenic compounds.

However, I can provide information on the chemical principles, formation conditions, and health implications of nitrosamines like this compound from a public health and safety perspective. This information is for educational and awareness purposes only.

This compound (NPYR) is a type of nitrosamine. Nitrosamines are chemical compounds that can form when a secondary amine (like the amino acid proline) reacts with a nitrosating agent (like nitrite) under acidic conditions. This reaction is of significant interest in food science, toxicology, and public health because of the potential for nitrosamine formation in certain foods and in the human body.

General Mechanism of Nitrosation

The formation of this compound from proline and nitrite generally proceeds through the following steps:

-

Formation of the Nitrosating Agent: In an acidic environment (low pH), nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). Nitrous acid can then be further protonated and lose a water molecule to form the highly reactive nitrosonium ion (NO⁺), which is a powerful nitrosating agent.

-

Nucleophilic Attack: The secondary amine group on the proline molecule acts as a nucleophile and attacks the electrophilic nitrosonium ion.

-

Deprotonation: A water molecule removes a proton from the nitrogen atom, resulting in the formation of the stable N-nitrosamine, this compound.

This reaction is influenced by several factors, including:

-

pH: The reaction rate is highly pH-dependent. Acidic conditions are required to form the active nitrosating agent.

-

Temperature: Higher temperatures can increase the rate of nitrosamine formation.

-

Presence of Catalysts and Inhibitors: Certain substances can either promote (e.g., thiocyanate) or inhibit (e.g., ascorbic acid, vitamin C) the reaction.

Public Health and Safety Context